4-propyl-L-proline
Description
Properties
CAS No. |
15385-24-7 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.213 |
IUPAC Name |
(2S)-4-propylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-2-3-6-4-7(8(10)11)9-5-6/h6-7,9H,2-5H2,1H3,(H,10,11)/t6?,7-/m0/s1 |
InChI Key |
DQHUOKOFSXEEAW-MLWJPKLSSA-N |
SMILES |
CCCC1CC(NC1)C(=O)O |
Synonyms |
Proline, 4-propyl- (6CI,7CI,8CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key structural and functional differences between PPL and related proline derivatives:
| Compound | Structure | Biosynthetic Origin | Role in Antibiotics | Key Enzymes Involved |
|---|---|---|---|---|
| 4-Propyl-L-proline (PPL) | (2S,4R)-4-propyl-L-proline | L-Tyrosine → L-DOPA pathway | Lincomycin (high efficacy) | LmbC (adenylation domain) |
| L-Proline | Proteinogenic L-proline | Directly synthesized | Celesticetin (lower efficacy) | CcbC (adenylation domain) |
| 4-Ethyl-L-proline (EPL) | (2S,4R)-4-ethyl-L-proline | Modified L-tyrosine pathway | Lincomycin B (side product) | LmbC with incomplete methylation |
| 4-Butyl-L-proline (BuPL) | (2S,4R)-4-butyl-L-proline | Synthetic/engineered | Mutasynthetic lincosamides | LmbC (relaxed specificity) |
| 4-Pentyl-L-proline (PePL) | (2S,4R)-4-pentyl-L-proline | Synthetic/engineered | Mutasynthetic lincosamides | LmbC (relaxed specificity) |
Enzyme Substrate Specificity
The adenylation domains LmbC (lincomycin) and CcbC (celesticetin) exhibit stark differences in substrate preference:
- LmbC : Optimized for PPL, with a substrate-binding pocket modified to accommodate the propyl side chain. Key mutations (e.g., G308 in LmbC vs. V306 in CcbC) widen the binding channel, enabling recognition of longer alkyl chains (BuPL, PePL) . Kinetic studies show higher catalytic efficiency (kcat/Km) for BuPL (1.5×) and PePL (2.0×) compared to PPL .
- CcbC : Strictly binds L-proline, lacking adaptations for alkyl side chains. Substitution of G308 with valine in LmbC (G308V mutant) abolishes PPL activation, confirming the critical role of this residue .
Evolutionary and Biotechnological Insights
- Horizontal Gene Transfer (HGT) : Genes encoding PPL biosynthesis (e.g., lmr cluster) are shared among lincomycin, pyrrolobenzodiazepines (PBDs), and hormaomycin producers, suggesting HGT-mediated dissemination .
- Enzyme Engineering : Homology modeling and molecular dynamics (MD) simulations reveal that enlarging the substrate-binding pocket (e.g., replacing bulky residues with glycine or alanine) can further expand LmbC’s substrate range .
Data Tables
Preparation Methods
L-Pyroglutamic Acid as a Primary Precursor
The majority of synthetic routes begin with L-pyroglutamic acid (L-PGA), a cyclized derivative of L-glutamic acid. A patent by CN102558015B outlines an industrial-scale method for L-PGA production via high-temperature fusion of glutamic acid at 150–160°C, followed by purification through decolorization and vacuum crystallization (75% yield). This process ensures a cost-effective and scalable supply of L-PGA, which is subsequently functionalized at the C4 position.
Derivatization of L-Proline
Alternative routes start with L-proline itself. Protection of the secondary amine is achieved using tert-butoxycarbonyl (Boc) groups, enabling selective alkylation at the C4 position. Bench-scale protocols typically employ sodium hydride as a base and propyl halides as alkylating agents, though yields are highly dependent on solvent polarity and temperature control.
Protection Strategies for Amino Group Stabilization
Boc Protection Methodology
Boc protection is the gold standard for amino group stabilization during alkylation. In a representative procedure, L-proline is treated with di-tert-butyl dicarbonate in tetrahydrofuran (THF) under nitrogen atmosphere, achieving >90% protection efficiency. The Boc group’s stability under basic conditions prevents undesired side reactions during subsequent alkylation steps.
Alternative Protecting Groups
While Boc dominates industrial workflows, academic studies have explored carboxybenzyl (Cbz) and fluorenylmethyloxycarbonyl (Fmoc) groups. Cbz offers compatibility with hydrogenolysis deprotection but requires palladium catalysts, increasing costs. Fmoc, though photolabile, is rarely used due to its sensitivity to piperidine, which can degrade the proline ring.
Alkylation Techniques for C4 Functionalization
Direct Alkylation with Propyl Halides
The alkylation of Boc-protected L-proline with 1-bromopropane in dimethylformamide (DMF) at 60°C for 24 hours achieves moderate yields (45–55%). Sodium hydride deprotonates the C4 position, enabling nucleophilic attack on the propyl halide. However, competing N-alkylation and racemization remain challenges, necessitating rigorous temperature control.
Allylation-Reduction Sequential Approach
To circumvent selectivity issues, a two-step allylation-reduction strategy has been developed. Boc-protected L-proline is first allylated using allyl bromide, forming 4-allyl-L-proline. Subsequent hydrogenation over palladium on carbon (Pd/C) under 1 atm H2 quantitatively reduces the double bond, yielding 4-propyl-L-proline with >98% stereoretention. This method’s key advantage lies in its avoidance of harsh alkylation conditions, preserving the integrity of the proline ring.
Table 1: Comparison of Alkylation Methods
| Method | Reagents/Conditions | Yield (%) | Stereopurity (%) | Source |
|---|---|---|---|---|
| Direct Propylation | 1-Bromopropane, NaH, DMF, 60°C | 45–55 | 85–90 | |
| Allylation-Reduction | Allyl Br → H2/Pd/C | 70–75 | 98–99 |
Stereochemical Control and Inversion Strategies
Diastereomeric Resolution via Crystallization
The (2S,4R) configuration of this compound is critical for biological activity. Following alkylation, diastereomeric mixtures are resolved using chiral auxiliaries or enantioselective crystallization. A study by Novotná et al. demonstrated that recrystallization from ethanol/water (3:1) enriches the desired (4R) isomer to 99.5% purity.
Enzymatic Dynamic Kinetic Resolution
Recent advances employ L-proline-specific aminomutases to dynamically invert undesired (4S) isomers. For example, the LmbY enzyme from Streptomyces lincolnensis catalyzes the conversion of (4S)-4-propyl-D-proline to the (4R)-L-form via a radical-mediated mechanism, achieving 97% enantiomeric excess.
Deprotection and Final Product Isolation
Acidic Boc Removal
Deprotection is achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by neutralization with aqueous sodium bicarbonate. This step typically proceeds in >95% yield, though residual TFA must be meticulously removed to prevent racemization during lyophilization.
Industrial-Scale Crystallization
Post-deprotection, the crude product is dissolved in hot isopropanol and gradually cooled to −20°C, inducing crystallization. Pilot-scale trials report 68–72% recovery of pharmaceutical-grade this compound (HPLC purity >99.9%).
Emerging Biosynthetic Routes
Non-Ribosomal Peptide Synthetase (NRPS) Engineering
The adenylation domain of NRPS enzymes, such as LmbC from S. lincolnensis, has been engineered to activate this compound directly. Directed evolution of LmbC’s substrate-binding pocket (e.g., G308V mutation) increased catalytic efficiency (kcat/KM) for this compound by 15-fold compared to wild-type.
F420-Dependent Reductases
In a novel biosynthetic pathway, F420-dependent reductases (e.g., LmbY) reduce 4-propylideneproline intermediates to yield this compound. This ATP-independent route operates under mild aqueous conditions, offering potential for green chemistry applications.
Table 2: Enzymatic vs. Chemical Synthesis Metrics
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
|---|---|---|
| Yield (%) | 55–75 | 80–92 |
| Reaction Time (h) | 24–48 | 4–6 |
| Stereopurity (%) | 98–99 | >99.5 |
| Scale-Up Feasibility | Moderate | High |
Industrial Production and Optimization
Q & A
Q. Methodological Insight :
- Gene Cluster Analysis : Use sequence alignment tools (e.g., MAFFT ) to identify lmb genes (e.g., lmbC) responsible for PPL activation.
- Enzyme Assays : Measure adenylation activity of LmbC via ATP-PPi exchange assays with L-proline derivatives .
How do LmbC and CcbC enzymes differ in substrate specificity, and what experimental approaches validate these differences?
LmbC (lincomycin pathway) and CcbC (celesticetin pathway) are homologous adenylation (A) domains but exhibit strict specificity for PPL and L-proline, respectively. Structural modeling and mutagenesis reveal that LmbC’s substrate-binding pocket accommodates PPL’s propyl group via substitutions (e.g., Gly308 replacing Val306 in CcbC), enlarging the binding cavity .
Q. Methodological Insight :
- Homology Modeling : Use SWISS-MODEL to compare LmbC and CcbC structures.
- Site-Directed Mutagenesis : Introduce mutations (e.g., G308V in LmbC) and test activity via kinetic assays (e.g., Km and kcat measurements) .
What computational strategies are used to analyze conformational stability in PPL-binding enzymes?
Molecular dynamics (MD) simulations (e.g., Amber force fields ) track RMSD (root mean square deviation) of substrate-binding pockets. For example, simulations of LmbC with PPL show reduced RMSD fluctuations compared to L-proline, indicating tighter binding .
Q. Methodological Insight :
- Simulation Parameters : Use explicit solvent models and 100-ns trajectories for equilibration .
- Data Analysis : Compare RMSD, hydrogen bonding, and hydrophobic interactions using tools like MDTRA .
How can researchers resolve contradictions in enzymatic activity data for PPL-activating domains?
Discrepancies (e.g., undetectable activity in early LmbC studies ) often arise from improper protein folding or missing cofactors. Solutions include:
- Co-Expression with Chaperonins : Enhance soluble LmbC production using GroEL/GroES .
- Activity Reconstitution : Combine purified LmbC with downstream condensation enzymes (e.g., N-demethyllincosamide synthetase) to validate functional coupling .
What advanced techniques characterize the evolutionary adaptation of A-domains to PPL?
Phylogenetic analysis and horizontal gene transfer (HGT) studies highlight the acquisition of lmb genes in Streptomyces. Key methods:
- Phylogenetic Trees : Construct using MEGA5 to trace A-domain divergence.
- Cluster Comparison : Align PPL biosynthetic clusters with homologs in pyrrolobenzodiazepine pathways .
How do researchers assess the impact of alkyl chain length on PPL analog activation?
LmbC’s substrate promiscuity allows adenylation of 4-butyl-/pentyl-L-proline. Experimental workflows:
- Synthetic Analogs : Chemically synthesize analogs with varied alkyl chains .
- Kinetic Profiling : Compare adenylation efficiency (e.g., ATP consumption rates) using HPLC .
What strategies minimize bias in structural studies of PPL-binding enzymes?
- Blind Docking : Use AutoDock Vina to avoid confirmation bias in substrate placement.
- Cross-Validation : Validate MD results with experimental data (e.g., mutagenesis or X-ray crystallography) .
How can metabolic engineering optimize PPL production in heterologous hosts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
